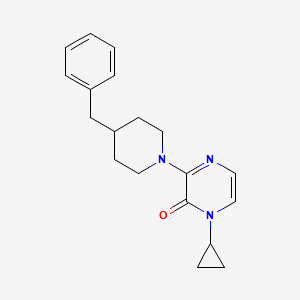![molecular formula C18H22N4 B6445587 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549020-58-6](/img/structure/B6445587.png)
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
作用机制
- The primary target of this compound is protease activated receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
- In patients with prior myocardial infarction (MI) or peripheral arterial diseases, PAR1 has been considered a promising antiplatelet target to prevent thrombotic cardiovascular events .
- Resulting Changes : By blocking PAR1 activation, the compound reduces platelet aggregation, which is essential for preventing thrombotic events .
- Downstream Effects : Inhibition of PAR1 activation leads to downstream effects such as reduced platelet activation, decreased clot formation, and ultimately prevention of thrombotic cardiovascular events .
- ADME Properties :
- Metabolism : Metabolic stability is crucial. Modifications at specific positions (e.g., insertion of heteroatoms) aim to improve stability .
- Impact on Bioavailability : Improved metabolic stability enhances bioavailability, ensuring sustained therapeutic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated quinazoline derivative . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学研究应用
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
- 6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
- Oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties
Uniqueness: 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the quinazoline core with the octahydrocyclopenta[c]pyrrol-2-yl moiety makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h1-2,6-7,12-15H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INULJIOSKICYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445508.png)
![N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445512.png)
![1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445514.png)
![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445525.png)
![1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445526.png)
![1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445527.png)
![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6445539.png)
![3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine](/img/structure/B6445542.png)
![6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B6445553.png)
![5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445561.png)
![1-(4-{[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6445562.png)
![4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6445566.png)

![4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445615.png)
